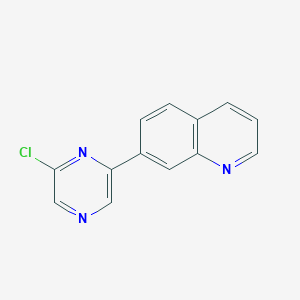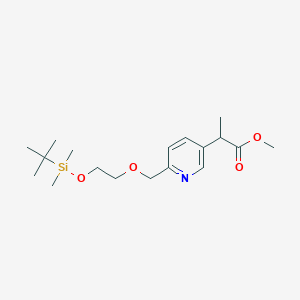
Methyl 2-(6-((2-(tert-butyldimethylsilyloxy)ethoxy)methyl)pyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate is an organic compound with a complex structure that includes a pyridine ring, a silyl ether group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate typically involves multiple steps, starting from commercially available starting materialsThe final step usually involves esterification to form the propanoate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the silyl ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate involves its interaction with various molecular targets and pathways. The silyl ether group can protect hydroxyl groups during chemical reactions, while the pyridine ring can participate in coordination chemistry and act as a ligand for metal ions. The ester group can undergo hydrolysis to release the active carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
The uniqueness of methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the silyl ether group provides stability and protection during synthesis, while the pyridine ring and ester group offer versatility in chemical transformations.
Propiedades
Fórmula molecular |
C18H31NO4Si |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
methyl 2-[6-[2-[tert-butyl(dimethyl)silyl]oxyethoxymethyl]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C18H31NO4Si/c1-14(17(20)21-5)15-8-9-16(19-12-15)13-22-10-11-23-24(6,7)18(2,3)4/h8-9,12,14H,10-11,13H2,1-7H3 |
Clave InChI |
NIQRFXUJHRWCHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)COCCO[Si](C)(C)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


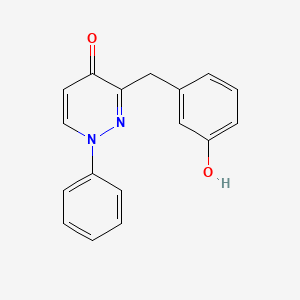
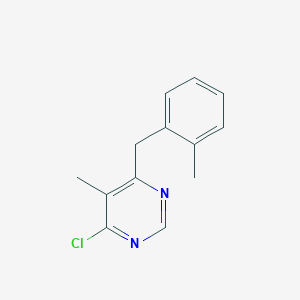
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
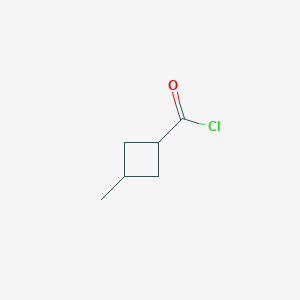
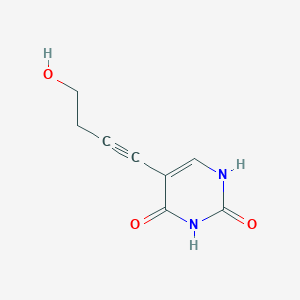
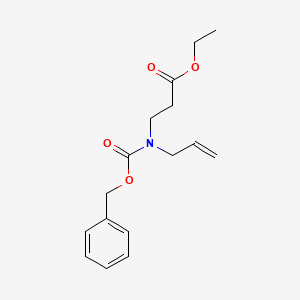
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
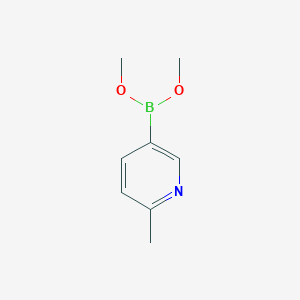
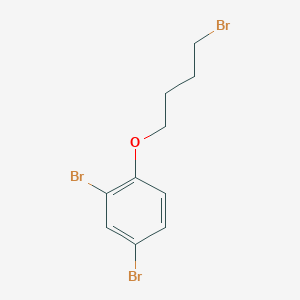
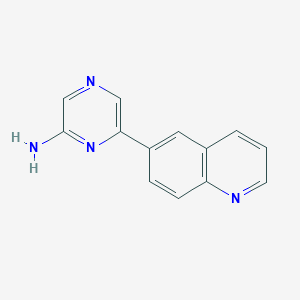
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
